6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one
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Overview
Description
6-Fluoro-2-azabicyclo[22This compound is a versatile intermediate used in organic and medicinal chemistry . It has a unique structure that makes it valuable in the synthesis of various therapeutic agents and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels-Alder Cycloaddition: One common method involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene.
Use of Chlorosulfonyl Isocyanate: Another method uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder cycloaddition.
Methanesulfonyl Cyanide: Methanesulfonyl cyanide can also be used in the Diels-Alder cycloaddition with cyclopentadiene.
Industrial Production Methods
Industrial production methods often involve large-scale biotransformation processes using whole cell catalysts to achieve high optical purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides.
Reduction: Reduction reactions can convert it into various functionalized derivatives.
Substitution: It can participate in substitution reactions with electrophilic reagents to form addition products.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation.
Reducing Agents: Zinc and acetic acid are used for reduction.
Electrophilic Reagents: Various electrophiles can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Functionalized Derivatives: Formed from reduction and substitution reactions.
Scientific Research Applications
6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one is used in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of carbocyclic nucleosides.
Biology: It is used in the preparation of amino-peramivir, a potent neuraminidase inhibitor.
Medicine: It is a precursor to therapeutic drugs such as carbovir, which is a potent inhibitor of HIV-1.
Industry: It is used in the synthesis of various chemical intermediates and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one involves its conversion into active metabolites that interact with specific molecular targets. For example, its conversion into carbovir involves inhibition of HIV-1 reverse transcriptase, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another similar compound used in organic synthesis.
Uniqueness
6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
6-fluoro-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H6FNO/c7-4-1-3-2-5(4)8-6(3)9/h1,3,5H,2H2,(H,8,9) |
InChI Key |
HKSMCLRRLNGCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1NC2=O)F |
Origin of Product |
United States |
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